![molecular formula C7H5N3O2 B1378887 1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid CAS No. 1363383-15-6](/img/structure/B1378887.png)
1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid
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Overview
Description
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) to date .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Scientific Research Applications
Experimental and Theoretical Studies in Synthesis
A study demonstrated the functionalization reactions of a related compound, leading to various derivatives through theoretical and experimental methods. This research highlights the compound's versatility in organic synthesis, providing a foundation for further chemical transformations and applications (Yıldırım, Kandemirli, & Demir, 2005).
Biomedical Applications
A comprehensive review on Pyrazolo[3,4-b]pyridines, including 1H-variants, covers their synthesis and extensive biomedical applications. These compounds have been explored for their potential in treating various diseases, showcasing their significance in drug development (Donaire-Arias et al., 2022).
Novel Synthesis Methods
Research into the synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions reveals efficient methods for preparing N-fused heterocyclic products. These findings are crucial for developing new compounds with potential pharmaceutical applications (Ghaedi et al., 2015).
Potential Anticancer Agents
A study on organometallic complexes involving 1H-pyrazolo[3,4-b]pyridines as ligands reported their synthesis and potential as cyclin-dependent kinase (Cdk) inhibitors. This research underscores the compound's relevance in cancer therapy by providing insights into its mechanism of action and efficacy (Stepanenko et al., 2011).
Development of PPARα-selective Agonists
Investigations into the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists have been conducted. These studies provide valuable structure-activity relationships (SAR) that could guide the development of new therapies for metabolic disorders (Miyachi et al., 2019).
Mechanism of Action
Target of Action
1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid is a heterocyclic compound that has been identified as a potent inhibitor of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . NAMPT is an essential enzyme in the NAD+ biosynthesis pathway from nicotinamide, playing a crucial role in cellular metabolism and energy production .
Mode of Action
The compound interacts with its target, the NAMPT enzyme, through a structure-based mechanism . .
Biochemical Pathways
By inhibiting the NAMPT enzyme, 1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid affects the NAD+ biosynthesis pathway . This can lead to a decrease in the cellular NAD+ levels, which in turn can affect various downstream processes that rely on NAD+, including cellular metabolism and energy production.
Future Directions
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSPPWYGWIPSMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258139 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid | |
CAS RN |
1363383-15-6 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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